Potency Against CDK14: JA397 vs. Covalent Inhibitor FMF-04-159-2
JA397 demonstrates superior potency against CDK14 in a cellular context compared to the covalent inhibitor FMF-04-159-2. In a NanoBRET cellular target engagement assay, JA397 achieves an EC50 of 27.1 nM , whereas FMF-04-159-2 exhibits an IC50 of 39.6 nM in the same assay format . This represents a 1.46-fold improvement in cellular potency for JA397.
| Evidence Dimension | Cellular Target Engagement (CDK14/Cyclin Y) |
|---|---|
| Target Compound Data | EC50 = 27.1 nM |
| Comparator Or Baseline | FMF-04-159-2: IC50 = 39.6 nM |
| Quantified Difference | JA397 is 1.46-fold more potent in cellular assays. |
| Conditions | NanoBRET cellular target engagement assay (TargetMol data for JA397; MedChemExpress/PubMed data for FMF-04-159-2). |
Why This Matters
Higher cellular potency at the primary target (CDK14) may allow for lower compound concentrations in cell-based studies, reducing the risk of off-target effects and solvent toxicity.
